molecular formula C11H8BrNO2 B15123077 6-Bromo-2-methoxyquinoline-3-carboxaldehyde

6-Bromo-2-methoxyquinoline-3-carboxaldehyde

Cat. No.: B15123077
M. Wt: 266.09 g/mol
InChI Key: FTPCVGOKWCGORL-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxyquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C11H8BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxyquinoline-3-carboxaldehyde typically involves the bromination of 2-methoxyquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 3-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxyquinoline-3-carboxaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: 6-Bromo-2-methoxyquinoline-3-carboxylic acid.

    Reduction: 6-Bromo-2-methoxyquinoline-3-methanol.

Scientific Research Applications

6-Bromo-2-methoxyquinoline-3-carboxaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its quinoline core, which is a common scaffold in drug design.

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxyquinoline-3-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chloroquinoline-3-carboxaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.

    6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Similar structure but with a methyl group and an ester functional group.

Properties

IUPAC Name

6-bromo-2-methoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11-8(6-14)4-7-5-9(12)2-3-10(7)13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCVGOKWCGORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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